Distinct Physicochemical Profile
The 4-bromo substitution confers a distinct molecular weight and lipophilicity profile compared to 4-chloro and 4-fluoro analogs. The target compound has a molecular weight of 344.17 g/mol (C₁₄H₁₀BrN₅O) versus 299.71 g/mol for 4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide (C₁₄H₁₀ClN₅O) and 283.26 g/mol for 4-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide (C₁₄H₁₀FN₅O), representing a 15% and 22% increase in molecular mass, respectively . The calculated logP for the brominated compound (estimated 3.38) is higher than for the chloro (estimated 2.9) and fluoro (estimated 2.2) analogs, indicating greater lipophilicity that may enhance membrane permeability but also affect solubility .
| Evidence Dimension | Molecular weight (g/mol) and estimated logP |
|---|---|
| Target Compound Data | MW = 344.17 g/mol; logP ~3.38 (estimated) |
| Comparator Or Baseline | 4-Chloro analog: MW = 299.71 g/mol; logP ~2.9 (estimated). 4-Fluoro analog: MW = 283.26 g/mol; logP ~2.2 (estimated) |
| Quantified Difference | MW increase of 44.46 g/mol (+15%) vs. 4-Cl; increase of 60.91 g/mol (+22%) vs. 4-F. logP increase of ~0.5 log units vs. 4-Cl; ~1.2 log units vs. 4-F |
| Conditions | Calculated/estimated physicochemical properties based on standard cheminformatics methods (ChemSrc, ZINC15 databases) |
Why This Matters
The higher molecular weight and logP of the brominated compound directly influence pharmacokinetic behavior, protein binding, and membrane partitioning, making it a distinct chemical entity for biological screening and lead optimization, not a trivial substitute for lighter halogen analogs.
